molecular formula C6H10ClN3 B6160979 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride CAS No. 2374941-24-7

5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride

Cat. No.: B6160979
CAS No.: 2374941-24-7
M. Wt: 159.6
InChI Key:
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride: is a heterocyclic compound that contains both pyrrole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives, N-oxides, and reduced forms of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

  • 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylamine
  • 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole

Uniqueness: 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2374941-24-7

Molecular Formula

C6H10ClN3

Molecular Weight

159.6

Purity

95

Origin of Product

United States

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